molecular formula C8H6BrN3 B3184191 6-Bromoquinoxalin-2-amine CAS No. 1071605-38-3

6-Bromoquinoxalin-2-amine

Cat. No. B3184191
CAS RN: 1071605-38-3
M. Wt: 224.06 g/mol
InChI Key: MMQVOYVVXZLMNO-UHFFFAOYSA-N
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Description

6-Bromoquinoxalin-2-amine is a chemical compound with the molecular formula C8H6BrN3 and a molecular weight of 224.05700 . It is a derivative of quinoxaline, a class of compounds that have been found to have various biological activities .


Synthesis Analysis

Quinoxaline derivatives, including 6-Bromoquinoxalin-2-amine, can be synthesized using various raw materials and catalysts . For example, one method involves the use of 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials, triethylene diamine (DABCO) as a catalyst, and tetrahydrofuran as a solvent .


Molecular Structure Analysis

The molecular structure of 6-Bromoquinoxalin-2-amine consists of a quinoxaline core, which is a type of heterocyclic compound. This core is substituted at the 6-position with a bromine atom and at the 2-position with an amine group .


Chemical Reactions Analysis

Quinoxaline derivatives, including 6-Bromoquinoxalin-2-amine, can undergo various chemical reactions. For instance, they can participate in direct C–H functionalization via heterogeneous catalytic reactions . Amines, in general, can also undergo reactions such as alkylation and acylation .

Mechanism of Action

While the specific mechanism of action for 6-Bromoquinoxalin-2-amine is not mentioned in the search results, amines and their derivatives are known to exhibit various biological activities. For example, they can inhibit protein synthesis by promoting mistranslation and eliminating proofreading .

Safety and Hazards

While specific safety and hazard information for 6-Bromoquinoxalin-2-amine is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for 6-Bromoquinoxalin-2-amine are not mentioned in the search results, there is ongoing research into the synthesis and applications of quinoxaline derivatives . These compounds have potential uses in various fields, including medicine and materials chemistry .

properties

IUPAC Name

6-bromoquinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQVOYVVXZLMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676966
Record name 6-Bromoquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinoxalin-2-amine

CAS RN

1071605-38-3
Record name 6-Bromoquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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